

A Technical Guide to the Spectral Analysis of 2-Fluoro-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-5-hydroxybenzonitrile**

Cat. No.: **B173201**

[Get Quote](#)

Introduction

2-Fluoro-5-hydroxybenzonitrile is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nitrile, a hydroxyl group, and a fluorine atom, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The fluorine substituent, in particular, can modulate the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity.^[1]

A comprehensive understanding of the molecular structure and purity of **2-Fluoro-5-hydroxybenzonitrile** is paramount for its effective utilization in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and characterization of this molecule. This in-depth technical guide provides a detailed analysis of the expected spectral data for **2-Fluoro-5-hydroxybenzonitrile**, offering insights into the principles behind the spectral features and their interpretation. While a complete experimental dataset for this specific molecule is not readily available in the public domain, this guide leverages predictive models and spectral data from analogous compounds to provide a robust and scientifically grounded overview.

Molecular Structure and Key Spectroscopic Features

The structure of **2-Fluoro-5-hydroxybenzonitrile**, with the IUPAC name **2-fluoro-5-hydroxybenzonitrile** and CAS Number 104798-53-0, forms the basis for interpreting its spectral data.^[2] The interplay of the electron-withdrawing nitrile and fluorine groups with the electron-donating hydroxyl group on the benzene ring dictates the electronic environment of each atom, which is in turn reflected in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Fluoro-5-hydroxybenzonitrile**, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the benzene ring.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra of **2-Fluoro-5-hydroxybenzonitrile** would involve the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.

- Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary compared to ^1H NMR.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **2-Fluoro-5-hydroxybenzonitrile** in a solvent like DMSO- d_6 would exhibit distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents and spin-spin coupling with neighboring protons and the fluorine atom.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
H-3	~ 7.3 - 7.5	Doublet of doublets (dd)	$J(\text{H-3, H-4}) \approx 8-9$, $J(\text{H-3, F}) \approx 4-5$
H-4	~ 6.9 - 7.1	Doublet of doublets (dd)	$J(\text{H-4, H-3}) \approx 8-9$, $J(\text{H-4, H-6}) \approx 2-3$
H-6	~ 7.1 - 7.3	Doublet of doublets (dd)	$J(\text{H-6, F}) \approx 8-10$, $J(\text{H-6, H-4}) \approx 2-3$
5-OH	~ 9.5 - 10.5	Singlet (broad)	-

Causality Behind Predictions: The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy. The fluorine atom at position 2 will cause through-bond J-coupling with adjacent protons (H-3 and H-6), splitting their signals into doublets. The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei. The hydroxyl proton is expected to be a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.

Carbon Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity (due to C-F coupling)
C-1 (C-CN)	~ 115 - 120	Doublet
C-2 (C-F)	~ 160 - 165	Doublet (large $^{1}\text{J}_{\text{CF}}$)
C-3 (C-H)	~ 118 - 122	Doublet
C-4 (C-H)	~ 115 - 120	Singlet
C-5 (C-OH)	~ 155 - 160	Singlet
C-6 (C-H)	~ 110 - 115	Doublet
CN	~ 117 - 122	Singlet

Causality Behind Predictions: The carbon directly attached to the highly electronegative fluorine atom (C-2) is expected to have the most downfield chemical shift and will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of all three substituents.

Caption: Molecular structure of **2-Fluoro-5-hydroxybenzonitrile** with atom numbering for NMR assignments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Experimental Protocol: Acquiring an IR Spectrum

A typical procedure for obtaining an FT-IR spectrum of solid **2-Fluoro-5-hydroxybenzonitrile** is as follows:

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract the contribution of atmospheric water and carbon dioxide.
- Sample Spectrum: Place the sample in the IR beam path and record the spectrum.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of **2-Fluoro-5-hydroxybenzonitrile** is expected to show characteristic absorption bands for the O-H, C≡N, C-F, and aromatic C-H and C=C bonds.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3200 - 3600	Broad, Strong
Aromatic C-H stretch	3000 - 3100	Medium
C≡N stretch (nitrile)	2220 - 2240	Strong
C=C stretch (aromatic)	1450 - 1600	Medium to Strong
C-O stretch (phenolic)	1200 - 1260	Strong
C-F stretch	1100 - 1250	Strong
Aromatic C-H bend (out-of-plane)	750 - 900	Strong

Causality Behind Predictions: The broadness of the O-H stretching band is due to intermolecular hydrogen bonding in the solid state. The C≡N stretching frequency is a sharp and intense band, characteristic of the nitrile functional group. The C-F stretch is also typically a strong absorption. The exact positions of the aromatic C=C stretching and C-H bending vibrations can provide further information about the substitution pattern of the benzene ring.

Caption: Key functional group vibrations for **2-Fluoro-5-hydroxybenzonitrile** in IR spectroscopy.

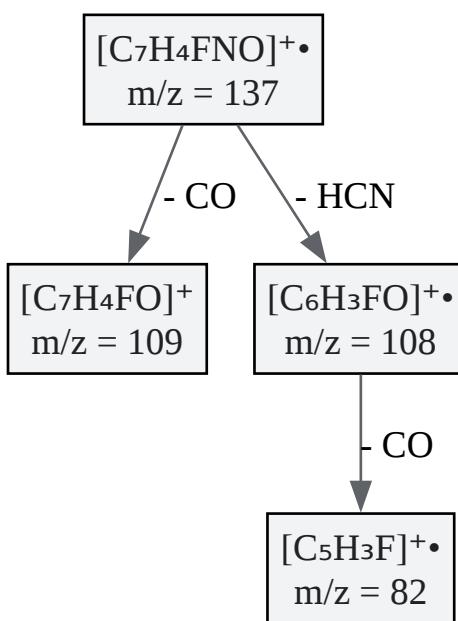
Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

A common method for obtaining the mass spectrum of **2-Fluoro-5-hydroxybenzonitrile** is Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, the molecular ion ($M^{+\bullet}$).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.


Predicted Mass Spectrum Data

The mass spectrum of **2-Fluoro-5-hydroxybenzonitrile** is expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Molecular Formula: C₇H₄FNO Molecular Weight: 137.11 g/mol Exact Mass: 137.0277 u[2]

m/z	Predicted Fragment	Plausible Neutral Loss
137	[C ₇ H ₄ FNO] ⁺ • (Molecular Ion)	-
109	[C ₇ H ₄ FO] ⁺	CO
108	[C ₆ H ₃ FO] ⁺ •	HCN
82	[C ₅ H ₃ F] ⁺ •	CO, HCN

Causality Behind Predictions: The molecular ion peak at m/z 137 is expected to be reasonably intense due to the stability of the aromatic ring. Common fragmentation pathways for aromatic nitriles include the loss of HCN (27 u). Phenols can undergo the loss of CO (28 u). The fragmentation pattern will be a combination of these and other cleavages, providing a unique fingerprint for the molecule.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2-Fluoro-5-hydroxybenzonitrile** in EI-MS.

Conclusion and Best Practices

This technical guide has provided a comprehensive overview of the predicted NMR, IR, and MS spectral data for **2-Fluoro-5-hydroxybenzonitrile**. While based on established spectroscopic principles and data from related compounds, it is crucial for researchers to acquire experimental data on their specific samples for definitive characterization. The protocols outlined herein represent standard methodologies that, when applied with care, will yield high-quality data.

For researchers and drug development professionals, the integration of these spectroscopic techniques provides a self-validating system for structural confirmation and purity assessment. Any deviation from the expected spectral patterns should be investigated, as it may indicate the presence of impurities, isomers, or an incorrect molecular structure. A thorough and multi-faceted spectroscopic analysis is the cornerstone of scientific integrity and is essential for advancing the applications of **2-Fluoro-5-hydroxybenzonitrile** in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-Fluoro-5-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173201#2-fluoro-5-hydroxybenzonitrile-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com